molecular formula C12H9BrFNO3 B14900858 5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide

5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B14900858
M. Wt: 314.11 g/mol
InChI Key: IBESCEQCRJKPDI-UHFFFAOYSA-N
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Description

5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide is an organic compound belonging to the class of furanilides It features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-fluoro-N-(3-methoxyphenyl)benzamide: This compound shares structural similarities but differs in the position and type of substituents on the aromatic ring.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with different substituents, leading to variations in chemical and biological properties.

Uniqueness

5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H9BrFNO3/c1-17-9-3-2-7(6-8(9)14)15-12(16)10-4-5-11(13)18-10/h2-6H,1H3,(H,15,16)

InChI Key

IBESCEQCRJKPDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)F

Origin of Product

United States

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